molecular formula C19H20ClFN4O2 B5214543 N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide

N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide

Cat. No. B5214543
M. Wt: 390.8 g/mol
InChI Key: SZBJTOSMZQFNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide is a chemical compound that is commonly known as CFPP. It is a synthetic molecule that has been used in scientific research to study the mechanism of action of certain drugs. CFPP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. In recent years, CFPP has gained significant attention due to its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

CFPP is a potent inhibitor of the enzyme N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that are involved in a variety of physiological processes, including pain, inflammation, and mood regulation. By inhibiting N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide, CFPP increases the levels of endocannabinoids in the body, which can lead to the beneficial effects observed in preclinical studies.
Biochemical and Physiological Effects:
CFPP has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of endocannabinoids in the body, which can lead to analgesic, anxiolytic, and antidepressant effects. CFPP has also been found to have anti-inflammatory and anti-tumor properties, which may be due to its effects on the endocannabinoid system.

Advantages and Limitations for Lab Experiments

CFPP has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide, which makes it a valuable tool for studying the endocannabinoid system. CFPP is also relatively stable and can be easily synthesized in large quantities. However, CFPP has some limitations for use in lab experiments. It is a synthetic molecule that may not accurately reflect the effects of endocannabinoids in the body. Additionally, CFPP has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.

Future Directions

There are several future directions for research on CFPP. One area of interest is the potential therapeutic applications of CFPP in the treatment of various diseases, including anxiety, depression, and pain. Further research is needed to determine the safety and efficacy of CFPP in clinical settings. Another area of interest is the development of new compounds that target the endocannabinoid system. CFPP has provided valuable insights into the mechanism of action of N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide inhibitors, which may lead to the development of more effective and safer drugs in the future.

Synthesis Methods

The synthesis of CFPP involves several steps, starting with the reaction of 3-chloro-4-fluoroaniline with 2-pyrazinecarboxylic acid to form 3-chloro-4-fluoro-N-(2-pyrazinyl)aniline. This intermediate is then reacted with 4-piperidone hydrochloride to form N-(3-chloro-4-fluorophenyl)-3-(1-(2-pyrazinylcarbonyl)-4-piperidinyl)propanamide, which is then purified to obtain CFPP.

Scientific Research Applications

CFPP has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including anxiety, depression, and pain. It has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical studies. CFPP has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of inflammatory and cancer-related conditions.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O2/c20-15-11-14(2-3-16(15)21)24-18(26)4-1-13-5-9-25(10-6-13)19(27)17-12-22-7-8-23-17/h2-3,7-8,11-13H,1,4-6,9-10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBJTOSMZQFNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]propanamide

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